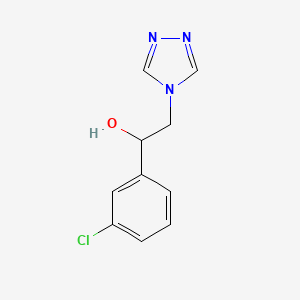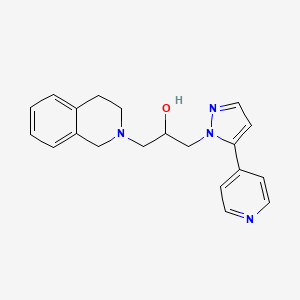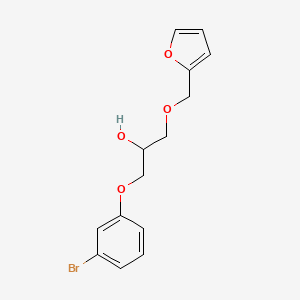
N-ethyl-7-fluoro-N-(2-hydroxyethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-7-fluoro-N-(2-hydroxyethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a chemical compound which belongs to the quinolone family. It is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
N-ethyl-7-fluoro-N-(2-hydroxyethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several potential applications in scientific research. It has been extensively studied for its antibacterial and antifungal properties, which make it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.
Mecanismo De Acción
The mechanism of action of N-ethyl-7-fluoro-N-(2-hydroxyethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of DNA gyrase and topoisomerase IV, which are enzymes that are essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-ethyl-7-fluoro-N-(2-hydroxyethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several biochemical and physiological effects. It has been shown to have a broad spectrum of antibacterial and antifungal activity, making it effective against a wide range of pathogens. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-ethyl-7-fluoro-N-(2-hydroxyethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide in lab experiments is its broad spectrum of activity against bacteria and fungi. This makes it a versatile tool for studying the mechanisms of bacterial and fungal infections. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on N-ethyl-7-fluoro-N-(2-hydroxyethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide. One area of interest is the development of new antibiotics based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound. Finally, there is potential for the development of new treatments for chronic pain and inflammation based on the anti-inflammatory and analgesic effects of this compound.
Métodos De Síntesis
The synthesis of N-ethyl-7-fluoro-N-(2-hydroxyethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a complex process that involves several steps. The most common method for synthesizing this compound is through a reaction between 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 2-aminoethanol. The reaction is carried out under specific conditions of temperature, pH, and pressure to obtain the desired product.
Propiedades
IUPAC Name |
N-ethyl-7-fluoro-N-(2-hydroxyethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-2-17(5-6-18)14(20)10-7-9-3-4-13(19)16-12(9)8-11(10)15/h7-8,18H,2-6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWZOLULAWNWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C1=C(C=C2C(=C1)CCC(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-7-fluoro-N-(2-hydroxyethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)


![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)


![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)

![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)